molecular formula C7H12N4O2S B15225038 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine

Cat. No.: B15225038
M. Wt: 216.26 g/mol
InChI Key: JZRKNTQBVLYAQD-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the methylsulfonyl group enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the methylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of azides with acetylenedicarboxylic acid esters can yield the pyrazolo[1,5-a]pyrazine core . The methylsulfonyl group can then be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The use of catalysts and solvents that enhance the reaction efficiency and reduce by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the methylsulfonyl group enhances its binding affinity and specificity . The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine is unique due to the presence of the methylsulfonyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C7H12N4O2S/c1-14(12,13)10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5,8H2,1H3

InChI Key

JZRKNTQBVLYAQD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN2C(=C(C=N2)N)C1

Origin of Product

United States

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